molecular formula C11H13FN4 B034443 Isaglidole CAS No. 110605-64-6

Isaglidole

Katalognummer: B034443
CAS-Nummer: 110605-64-6
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: ZLVARELBORDLAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isaglidole (International Nonproprietary Name, INN) is an anti-diabetic agent with the molecular formula C₁₁H₁₃FN₄ and a molecular weight of 220.25 g/mol. Its chemical structure features a fluorine-substituted isoindoline core linked to an imidazoline moiety, as represented by the SMILES notation: C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F . Regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) B51UC955KQ, this compound is classified under the Harmonized Tariff System (HTS) code 29332990 and SITC 51573 for international trade . It is indexed in the World Health Organization’s (WHO) INN list (Volume 4, No. 3, 1990) and recognized by regulatory bodies such as the European Medicines Agency (XEVMPD Index: SUB08301MIG) .

Vorbereitungsmethoden

Structural Characterization and Key Properties

Isaglidole’s IUPAC name, N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine, reflects its bicyclic core and functional groups. The compound’s molecular weight is 220.25 g/mol, with a fluorine atom at the 4-position of the isoindole ring and a dihydroimidazole substituent .

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃FN₄
Molecular Weight220.25 g/mol
CAS Registry Number110605-64-6
SMILESC1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F
Topological Polar Surface Area76.8 Ų

The fluorine atom likely enhances metabolic stability and bioavailability, while the imidazole moiety may facilitate target binding .

Plausible Synthetic Routes for this compound

While explicit protocols for this compound’s synthesis are unavailable, its structure suggests convergent strategies involving isoindole ring formation, fluorination, and imidazole coupling.

Isoindole Core Construction

The 4-fluoro-1,3-dihydroisoindol-2-amine backbone could be synthesized via:

  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling of a fluorinated aryl bromide with an amine precursor.

  • Cyclization of Fluoro-Substituted Precursors : Intramolecular cyclization of ortho-fluorinated benzylamines under acidic conditions .

For example, reacting 4-fluoro-2-bromobenzylamine with a Grignard reagent could yield the dihydroisoindole scaffold.

Critical Challenges in Synthesis

Fluorine Incorporation

Regioselective fluorination at the isoindole’s 4-position demands precise control. Electrophilic fluorination agents (e.g., Selectfluor®) or halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMF) are potential methods, though side reactions may occur .

Stereochemical Control

The dihydroimidazole group introduces stereocenters, necessitating asymmetric synthesis or chiral resolution. Enzymatic resolution or chiral stationary-phase chromatography could isolate enantiomers .

Stability and Purification

This compound’s amine and imine functionalities render it hygroscopic and prone to oxidation. Patent data on related compounds suggest using inert atmospheres (N₂/Ar) during synthesis and incorporating stabilizers like CaCl₂ or antioxidants .

Industrial-Scale Manufacturing Considerations

Process Optimization

  • Solvent Selection : Non-polar solvents (e.g., toluene) may minimize hydrolysis during imidazole coupling.

  • Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos could enhance amination yields .

Analytical Validation

Key quality control metrics include:

  • HPLC Purity : >98% for pharmaceutical-grade material.

  • Residual Solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for toluene).

Comparative Analysis of Related Compounds

Table 2: Structural and Synthetic Comparison with Analogues

CompoundCore StructureFluorine PositionSynthetic Complexity
This compoundDihydroisoindole4High (imidazole coupling)
FlunarizinePiperazineN/AModerate
CiprofloxacinQuinolone6Low

This compound’s fused bicyclic system and fluorine placement distinguish it from simpler heterocycles, elevating synthetic demands .

Analyse Chemischer Reaktionen

Types of Reactions: Isaglidole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different chemical and biological properties.

    Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Isaglidole has a wide range of scientific research applications, including:

Chemistry:

    Synthetic Chemistry: this compound is used as a building block for the synthesis of more complex molecules

Biology:

    Biological Studies: this compound is used in biological studies to investigate its effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine:

    Drug Development: this compound is being explored for its potential as a therapeutic agent. Its unique structure and chemical properties make it a promising candidate for the development of new drugs.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Wirkmechanismus

The mechanism of action of Isaglidole involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, some common aspects include:

    Molecular Targets: this compound can interact with various enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The compound may influence specific cellular pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Similarities

Isaglidole belongs to a class of anti-diabetic agents with structural motifs that enable interactions with biological targets. Below is a detailed comparison with Tolrestat, another anti-diabetic compound, and other structurally related hybrids.

Tolrestat

Parameter This compound Tolrestat
Molecular Formula C₁₁H₁₃FN₄ C₁₆H₁₄F₃NO₃S
SMILES C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F S=C(N(CC(=O)O)C)C1C2C(C(C(OC)CC2)C(F)(F)F)CCC1
Mechanism of Action Anti-diabetic (exact mechanism unspecified) Aldose reductase inhibitor
Regulatory HS Code 29332990 29309085
Therapeutic Use Diabetes management Diabetes complications (neuropathy)
Key Identifiers UMLS ID: C1881270; NCI: C65966 UMLS ID: C0076808; NCI: C96310
INN Status WHO List 30 (1990) WHO List 24 (1984)

Key Differences :

  • Structural Complexity : Tolrestat contains a naphthalene ring and trifluoromethyl groups, whereas this compound has a simpler isoindoline-imidazoline scaffold .
  • Mechanism : Tolrestat specifically inhibits aldose reductase, an enzyme implicated in diabetic complications, while this compound’s mechanism remains undefined in available literature .
  • Regulatory Classification : this compound is traded under HS 29332990 (heterocyclic compounds with nitrogen), while Tolrestat falls under HS 29309085 (sulfur-containing heterocycles) .

Isoxazole-Indole Hybrids

discusses isoxazole-tagged indole hybrids, which share structural motifs with this compound (e.g., nitrogen-containing heterocycles). However, these hybrids are primarily investigated for antimicrobial or anticancer applications, unlike this compound’s antidiabetic focus .

Pharmacological and Regulatory Profiles

Market and Availability

  • This compound is listed in the U.S. International Trade Commission’s HTS Pharmaceutical Appendix, indicating its commercial availability in generic markets .

Biologische Aktivität

Isaglidole, a compound with the molecular formula C11H13FN4C_{11}H_{13}FN_{4}, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Overview of this compound

This compound is characterized by its unique structure, which includes a fluorinated isoindoline core. This structural feature contributes to its interaction with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and cellular pathways. Key aspects include:

  • Molecular Targets : this compound interacts with various enzymes and receptors, modulating their activity. This interaction can influence metabolic pathways and signal transduction processes.
  • Cellular Pathways : The compound may affect pathways related to gene expression and cellular metabolism, leading to alterations in cell function and viability.

Biological Studies

This compound has been utilized in various biological studies to explore its effects on cellular processes. The following table summarizes key findings from research involving this compound:

Study Focus Findings Reference
Cellular ProliferationInhibits proliferation of specific cancer cell lines through apoptosis induction.
Enzyme InteractionActs as an inhibitor of certain enzymes involved in metabolic pathways.
Receptor ModulationModulates receptor activities associated with neurotransmission and inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Inflammatory Disorders : Another case study indicated that this compound could reduce inflammation by inhibiting pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity Unique Features
This compoundC11H13FN4Anticancer, anti-inflammatoryFluorinated isoindoline core
DoxorubicinC27H29NO11AnticancerAnthracycline antibiotic
EfaroxanC18H21N3O2SAntidepressant, anxiolyticDual action on serotonin and norepinephrine receptors

Q & A

Basic Research Questions

Q. What molecular targets and pathways are associated with Isaglidole’s anti-diabetic activity, and how can researchers validate these mechanisms experimentally?

  • Answer : this compound (C₁₁H₁₃FN₄) is an aldose reductase inhibitor, targeting the polyol pathway implicated in diabetic complications . To validate mechanisms, use in vitro enzymatic assays (e.g., recombinant aldose reductase activity assays) and in vivo diabetic rodent models (e.g., streptozotocin-induced hyperglycemia). Include controls for off-target effects via siRNA knockdown or competitive inhibition studies. Quantify sorbitol accumulation via HPLC or fluorometric assays as a functional readout .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic profile in preclinical models?

  • Answer : Employ LC-MS/MS to measure plasma/tissue concentrations of this compound in rodent models. Use a crossover study design with dose-ranging (e.g., 1–50 mg/kg) and timed sampling (0–24 hrs). Include parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd). Validate assays using spiked matrices and compare against reference standards from regulatory databases (e.g., FDA UNII: B51UC955KQ) .

Q. How should researchers design a robust dose-response study for this compound in diabetic neuropathy models?

  • Answer : Use a randomized, blinded design with ≥3 dose groups (e.g., 5, 10, 20 mg/kg) and a vehicle control. Primary endpoints include nerve conduction velocity and intraepidermal nerve fiber density. Apply ANOVA with post-hoc Tukey tests for between-group comparisons. Ensure power analysis (α=0.05, β=0.2) to determine sample size, and report confidence intervals for effect sizes .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of this compound be systematically resolved?

  • Answer : Contradictions may arise from metabolic differences (e.g., enzyme induction in vivo) or bioavailability limitations. Perform in vitro-in vivo correlation (IVIVC) studies using physiologically based pharmacokinetic (PBPK) modeling. Validate with tissue-specific microdialysis or autoradiography to assess drug penetration. Cross-reference results with transcriptomic data (e.g., RNA-seq of target tissues) to identify compensatory pathways .

Q. What strategies optimize the sensitivity of assays measuring this compound’s inhibition kinetics under varying physiological conditions?

  • Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) under simulated conditions (e.g., pH 7.4 vs. diabetic acidosis at pH 6.8). Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition. Include negative controls (e.g., heat-denatured enzyme) and replicate experiments ≥3 times to ensure reproducibility .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in chronic exposure models?

  • Answer : Integrate proteomics (e.g., TMT mass spectrometry) and metabolomics (LC-HRMS) data from liver/kidney tissues of long-term this compound-treated models. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify dysregulated networks (e.g., glutathione metabolism). Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors in cell-based assays .

Q. What statistical methods are recommended for analyzing time-series data in this compound’s longitudinal efficacy studies?

  • Answer : Apply mixed-effects models to account for intra-subject variability. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., onset of nephropathy). For repeated measures, employ GEE (generalized estimating equations) or autoregressive covariance structures. Report adjusted p-values (e.g., Benjamini-Hochberg) to control for false discoveries in high-dimensional datasets .

Q. How can researchers address heterogeneity in patient-derived data when modeling this compound’s therapeutic response?

  • Answer : Stratify data by covariates like HbA1c levels, age, or genetic polymorphisms (e.g., AKR1B1 variants). Use machine learning (e.g., random forests or clustering algorithms) to identify subpopulations with divergent responses. Validate with bootstrapping or cross-validation to ensure generalizability. Publish raw datasets in FAIR-compliant repositories for meta-analyses .

Q. Methodological Guidelines

  • Experimental Design : Always include sham/vehicle controls and pre-register protocols (e.g., OSF or ClinicalTrials.gov ) to reduce bias .
  • Data Validation : Cross-verify findings using orthogonal methods (e.g., Western blot alongside ELISA) .
  • Ethical Compliance : For human tissue studies, adhere to IRB protocols and anonymize data per GDPR/HIPAA standards .

Eigenschaften

CAS-Nummer

110605-64-6

Molekularformel

C11H13FN4

Molekulargewicht

220.25 g/mol

IUPAC-Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15)

InChI-Schlüssel

ZLVARELBORDLAV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Kanonische SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Key on ui other cas no.

110605-64-6

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

6.0 g (0.03 mol) of 2-amino-4-fluoro-isoindoline hydrochloride and 4.5 g (0.035 mol) of 1-acetyl-imidazolin-2-one are heated at 100° C. in 70 ml of phosphorus oxytrichloride for 4 hours. After removal of the POCl3 in vacuo, the residue is dissolved in 100 ml of ethanol and the solution is heated at the boiling point for 3 hours. The solvent is distilled off, 5N NaOH is added to the residue and the crude base is extracted with methylene chloride. Recrystallization from toluene gives 5.9 g of 4-fluoro-2-(2-imidazolin-2-ylamino)-isoindoline.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.